4-(5-Chlorothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-(5-Chlorothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-chlorothiophene-2-carboxylic acid with acetylacetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(5-Chlorothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(5-Chlorothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid can be compared with other thiophene derivatives, such as:
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound, known for its use in various organic syntheses.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties but lacking the chlorine substituent.
2-Acetylthiophene: Another thiophene derivative used in organic synthesis, with a different functional group arrangement.
Properties
CAS No. |
920972-79-8 |
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Molecular Formula |
C9H7ClO3S |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-3-methyl-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C9H7ClO3S/c1-5(8(11)9(12)13)4-6-2-3-7(10)14-6/h2-4H,1H3,(H,12,13) |
InChI Key |
FSABHMGGSFFSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(S1)Cl)C(=O)C(=O)O |
Origin of Product |
United States |
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